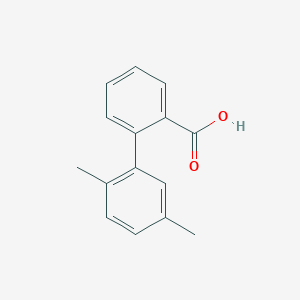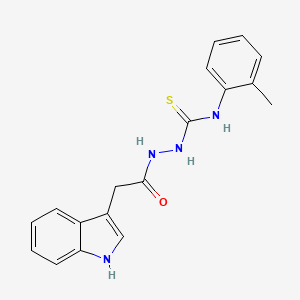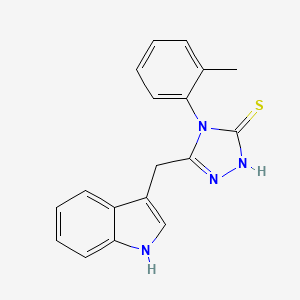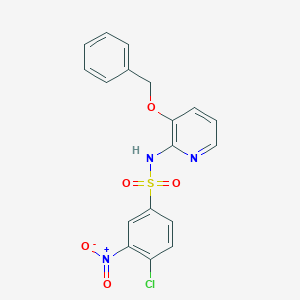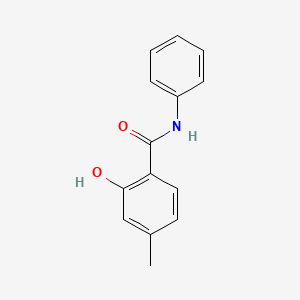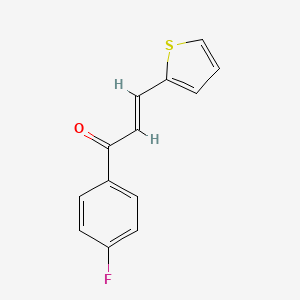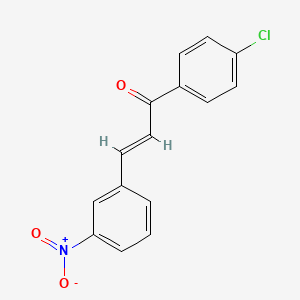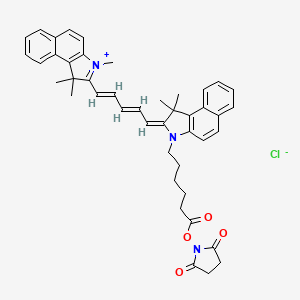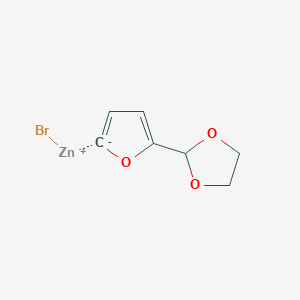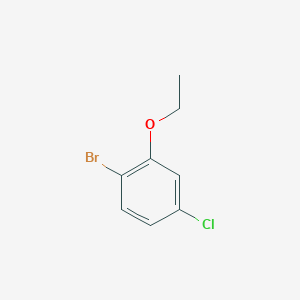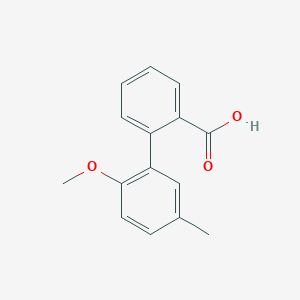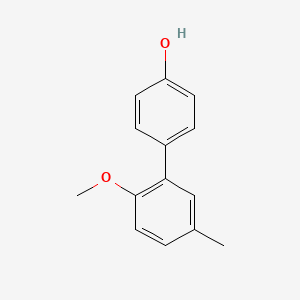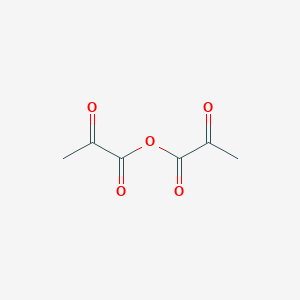
2-Oxopropanoic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxopropanoic anhydride (2-OPA) is a cyclic anhydride of 2-oxopropanoic acid, also known as oxalic acid. It is a colorless, odorless, crystalline solid that is soluble in water, ethanol, and ether. 2-OPA is used in a variety of industrial and scientific applications, including the synthesis of organic compounds, the preparation of reagents for enzymatic reactions, and the production of pharmaceuticals. It is also used in the laboratory as a reagent for the synthesis of various compounds.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 2-Oxopropanoic anhydride can be achieved through the reaction of 2-Oxopropanoic acid with acetic anhydride in the presence of a catalyst.
Starting Materials
2-Oxopropanoic acid, Acetic anhydride, Catalyst (such as sulfuric acid or phosphoric acid)
Reaction
Mix 2-Oxopropanoic acid and acetic anhydride in a 1:1 molar ratio in a reaction flask., Add a small amount of catalyst to the reaction mixture., Heat the reaction mixture to a temperature of 50-60°C and stir for several hours., Allow the reaction mixture to cool to room temperature., Extract the product with a suitable solvent, such as diethyl ether or dichloromethane., Dry the organic layer with anhydrous sodium sulfate., Filter the solution and evaporate the solvent under reduced pressure to obtain the desired product, 2-Oxopropanoic anhydride.
作用机制
The mechanism of action of 2-OPA is not fully understood. However, it is known that it can act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. It can also inhibit the activity of certain proteins, such as receptor tyrosine kinases and tyrosine phosphatases. In addition, 2-OPA can act as a substrate for certain enzymes, such as cytochrome P450 and monoamine oxidase.
生化和生理效应
2-OPA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It can also inhibit the activity of certain proteins, such as receptor tyrosine kinases and tyrosine phosphatases. In addition, 2-OPA can act as a substrate for certain enzymes, such as cytochrome P450 and monoamine oxidase.
实验室实验的优点和局限性
2-OPA has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available in a variety of forms. In addition, it is relatively stable, and can be stored at room temperature for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and is not very soluble in organic solvents. In addition, it can be toxic if inhaled or ingested.
未来方向
There are a number of potential future directions for research involving 2-OPA. These include further exploration of its mechanism of action and its biochemical and physiological effects, as well as the development of new applications for its use in scientific research. In addition, further research could be conducted into the development of new synthetic methods for the production of 2-OPA, as well as the development of new reagents and catalysts for its use in laboratory experiments. Finally, further research could be conducted into the development of new pharmaceuticals based on 2-OPA.
科学研究应用
2-OPA is widely used in scientific research, particularly in the field of biochemistry. It is used in the preparation of reagents for enzymatic reactions, and as a reagent for the synthesis of various compounds. It is also used in the production of pharmaceuticals, and in the study of protein-protein interactions. In addition, 2-OPA has been used to study the structure and function of enzymes, and to study the effects of drugs on the body.
属性
IUPAC Name |
2-oxopropanoyl 2-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)5(9)11-6(10)4(2)8/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVBMQBWAUBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OC(=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoformic anhydride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

